molecular formula C11H23Cl2N3O2 B2379363 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride CAS No. 1266690-50-9

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B2379363
CAS No.: 1266690-50-9
M. Wt: 300.22
InChI Key: SORXMHPNLGOFSN-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one
  • 3-(Morpholin-4-yl)-1-(piperidin-1-yl)propan-1-one
  • 3-(Morpholin-4-yl)-1-(piperazin-1-yl)butan-1-one

Uniqueness

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is unique due to the presence of both morpholine and piperazine rings, which confer distinct chemical properties and potential applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

3-morpholin-4-yl-1-piperazin-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c15-11(14-5-2-12-3-6-14)1-4-13-7-9-16-10-8-13;;/h12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXMHPNLGOFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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